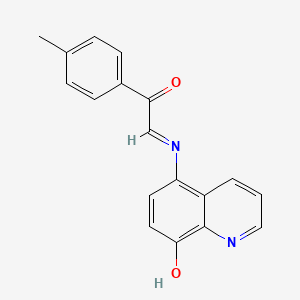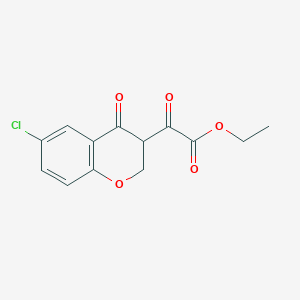
5-Bromo-1H-indol-3-yl butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1H-indol-3-yl butanoate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. The presence of a bromine atom at the 5-position of the indole ring and a butanoate ester group at the 3-position makes this compound unique. It is used in various scientific research applications due to its biological activity and potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1H-indol-3-yl butanoate typically involves the bromination of indole derivatives followed by esterification. One common method includes:
Bromination: Indole is brominated at the 5-position using bromine in the presence of a suitable solvent like dichloromethane.
Esterification: The brominated indole is then reacted with butanoic acid or its derivatives in the presence of a catalyst such as sulfuric acid to form the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1H-indol-3-yl butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-1H-indol-3-yl butanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1H-indol-3-yl butanoate involves its interaction with specific molecular targets and pathways. The bromine atom and the ester group play crucial roles in its biological activity. The compound can bind to enzymes or receptors, altering their function and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromoindole: Lacks the butanoate ester group, making it less versatile in certain reactions.
1H-Indole-3-butanoic acid: Lacks the bromine atom, affecting its biological activity.
5-Chloro-1H-indol-3-yl butanoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
5-Bromo-1H-indol-3-yl butanoate is unique due to the combination of the bromine atom and the butanoate ester group. This combination enhances its reactivity and biological activity, making it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
63986-27-6 |
|---|---|
Fórmula molecular |
C12H12BrNO2 |
Peso molecular |
282.13 g/mol |
Nombre IUPAC |
(5-bromo-1H-indol-3-yl) butanoate |
InChI |
InChI=1S/C12H12BrNO2/c1-2-3-12(15)16-11-7-14-10-5-4-8(13)6-9(10)11/h4-7,14H,2-3H2,1H3 |
Clave InChI |
PHPABFALWPLMPL-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OC1=CNC2=C1C=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methyl-4-[(naphthalen-1-yl)methoxy]-3H-imidazo[4,5-c]pyridine](/img/structure/B11838429.png)










![9-(Benzofuran-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene](/img/structure/B11838514.png)
